4-Amino-2-(dimethylamino)-6,7-diphenylpteridine
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Overview
Description
4-Amino-2-(dimethylamino)-6,7-diphenylpteridine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4,5-triaminopyrimidine with benzil in the presence of a suitable catalyst. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Amino-2-(dimethylamino)-6,7-diphenylpteridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of folate metabolism, which is crucial for DNA synthesis and repair. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
4-Amino-2-phenylpyrimidine: Shares structural similarities but lacks the dimethylamino group.
6,7-Diphenylpteridine: Similar core structure but without the amino and dimethylamino substitutions.
Uniqueness: 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and potential biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
5458-96-8 |
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Molecular Formula |
C20H18N6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6,7-diphenylpteridine-2,4-diamine |
InChI |
InChI=1S/C20H18N6/c1-26(2)20-24-18(21)17-19(25-20)23-16(14-11-7-4-8-12-14)15(22-17)13-9-5-3-6-10-13/h3-12H,1-2H3,(H2,21,23,24,25) |
InChI Key |
LQNMZCFTZSFPQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2C(=N1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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